[11-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl] benzoate
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Overview
Description
11beta,17,21-Trihydroxypregn-4-ene-3,20-dione 17-benzoate is a synthetic derivative of hydrocortisone, a glucocorticoid hormone produced by the adrenal cortex. This compound is known for its anti-inflammatory and immunosuppressive properties, making it valuable in medical and pharmaceutical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11beta,17,21-Trihydroxypregn-4-ene-3,20-dione 17-benzoate typically involves the esterification of hydrocortisone with benzoic acid. The reaction is carried out under acidic conditions, often using a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated to facilitate the esterification process, resulting in the formation of the benzoate ester .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified through crystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
11beta,17,21-Trihydroxypregn-4-ene-3,20-dione 17-benzoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to ketones or carboxylic acids.
Reduction: The carbonyl groups can be reduced to hydroxyl groups.
Substitution: The benzoate ester can be hydrolyzed to yield the parent hydrocortisone.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Hydrolysis is typically carried out using aqueous acids or bases.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of hydroxyl derivatives.
Substitution: Regeneration of hydrocortisone.
Scientific Research Applications
11beta,17,21-Trihydroxypregn-4-ene-3,20-dione 17-benzoate is widely used in scientific research due to its pharmacological properties. Some applications include:
Chemistry: Used as a reference compound in analytical chemistry for the development of chromatographic methods.
Biology: Studied for its effects on cellular processes and gene expression.
Medicine: Investigated for its therapeutic potential in treating inflammatory and autoimmune diseases.
Industry: Utilized in the formulation of topical creams and ointments for its anti-inflammatory properties.
Mechanism of Action
The compound exerts its effects by binding to glucocorticoid receptors in the cytoplasm. This binding leads to the translocation of the receptor-ligand complex into the nucleus, where it interacts with glucocorticoid response elements on DNA. This interaction modulates the transcription of target genes, resulting in anti-inflammatory and immunosuppressive effects. Key molecular targets include cytokines, adhesion molecules, and enzymes involved in the inflammatory response .
Comparison with Similar Compounds
Similar Compounds
Hydrocortisone: The parent compound with similar anti-inflammatory properties.
Prednisolone: A synthetic glucocorticoid with higher potency.
Dexamethasone: Another synthetic glucocorticoid known for its strong anti-inflammatory effects.
Uniqueness
11beta,17,21-Trihydroxypregn-4-ene-3,20-dione 17-benzoate is unique due to its esterified form, which can enhance its stability and prolong its duration of action compared to its parent compound, hydrocortisone .
Properties
Molecular Formula |
C28H34O6 |
---|---|
Molecular Weight |
466.6 g/mol |
IUPAC Name |
[11-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl] benzoate |
InChI |
InChI=1S/C28H34O6/c1-26-12-10-19(30)14-18(26)8-9-20-21-11-13-28(23(32)16-29,27(21,2)15-22(31)24(20)26)34-25(33)17-6-4-3-5-7-17/h3-7,14,20-22,24,29,31H,8-13,15-16H2,1-2H3 |
InChI Key |
LPEYMYDYPGRLBU-UHFFFAOYSA-N |
Canonical SMILES |
CC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC4(C(=O)CO)OC(=O)C5=CC=CC=C5)C)O |
Origin of Product |
United States |
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